Ethyl 6-[(4-cyclohexylpiperazin-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-[(4-cyclohexylpiperazin-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and an ethyl ester functional group. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[(4-cyclohexylpiperazin-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The starting material, 4-cyclohexylpiperazine, is reacted with formaldehyde to form a piperazine derivative.
Cyclization: The piperazine derivative is then subjected to cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the tetrahydropyrimidine ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine ring and the phenyl group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring. Halogenated reagents such as bromoethane can be used for this purpose.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromoethane in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Ethyl 6-[(4-cyclohexylpiperazin-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-[(4-cyclohexylpiperazin-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The phenyl group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 6-[(4-cyclohexylpiperazin-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other tetrahydropyrimidine derivatives:
Ethyl 6-[(4-cyclohexylpiperazin-1-yl)methyl]-4-(3,4-difluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound contains difluorophenyl instead of phenyl, which may alter its chemical properties and biological activity.
Ethyl 6-[(4-cyclohexylpiperazin-1-yl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: The presence of a methoxy group on the phenyl ring can influence the compound’s reactivity and pharmacological profile.
Properties
Molecular Formula |
C24H34N4O3 |
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Molecular Weight |
426.6 g/mol |
IUPAC Name |
ethyl 6-[(4-cyclohexylpiperazin-1-yl)methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H34N4O3/c1-2-31-23(29)21-20(25-24(30)26-22(21)18-9-5-3-6-10-18)17-27-13-15-28(16-14-27)19-11-7-4-8-12-19/h3,5-6,9-10,19,22H,2,4,7-8,11-17H2,1H3,(H2,25,26,30) |
InChI Key |
JOJGFLLLLDLUJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCN(CC3)C4CCCCC4 |
Origin of Product |
United States |
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